molecular formula C15H14N2O2S B2705859 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide CAS No. 330676-88-5

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

Cat. No.: B2705859
CAS No.: 330676-88-5
M. Wt: 286.35
InChI Key: VFCSRXKXMNFPJN-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a potent and selective small-molecule inhibitor identified in preclinical research for its activity against key kinase targets. It functions primarily as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), drive constitutive signaling and leukemogenesis, making FLT3 a critical therapeutic target . By targeting the ATP-binding pocket, this compound effectively suppresses FLT3-ITD autophosphorylation and downstream pro-survival signaling pathways, leading to the induction of apoptosis in leukemic cell lines. Beyond FLT3, this carboxamide derivative has also been characterized as a potent Janus kinase 2 (JAK2) inhibitor. JAK2 is a fundamental mediator of cytokine signaling, and its dysregulation, notably the JAK2 V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis . The compound's ability to dually engage FLT3 and JAK2 positions it as a valuable chemical probe for investigating the crosstalk and compensatory pathways in hematopoietic malignancies. Its primary research utility lies in elucidating the mechanisms of oncogenic kinase signaling, validating new targets in hematologic cancers, and serving as a lead compound in the structure-activity relationship (SAR) studies for the development of novel multi-kinase inhibitors.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-4-5-13-10(7-9)11(8-16)15(20-13)17-14(18)12-3-2-6-19-12/h2-3,6,9H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCSRXKXMNFPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a base.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrobenzo[b]thiophene core.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Final Coupling: The final step involves coupling the furan ring with the thiophene core to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide exhibits notable biological activities:

  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest strong binding affinity to 5-LOX, indicating its potential for treating inflammatory diseases .
  • Kinase Inhibition :
    • A series of related compounds have demonstrated potent inhibition of c-Jun N-terminal kinases (JNK2 and JNK3). These kinases play critical roles in cellular stress responses and apoptosis. Compounds derived from this class have shown selectivity against other kinases in the mitogen-activated protein kinase (MAPK) family, suggesting a targeted therapeutic approach for conditions like cancer .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. The structural modifications can influence their efficacy against viral infections, which warrants further investigation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamideSimilar benzothiophene coreAcetamide instead of benzamide
N-(3-cyano-benzothiazole)Benzothiazole coreLacks tetrahydro structure
N-(3-cyano-4-methylthio-benzothiophen)Contains methylthio groupDifferent substituent affecting solubility

Case Studies and Research Findings

Several studies have documented the efficacy of this compound class:

  • In Silico Docking Studies :
    • Molecular docking simulations have shown that the cyano group forms hydrogen bonds with specific amino acids in the active site of 5-LOX, enhancing its inhibitory potential .
  • Selectivity Profiles :
    • Research on JNK inhibitors revealed that certain compounds from this series exhibited high selectivity against JNK3 compared to other MAPK family members. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Potential for Further Development :
    • The promising biological activities observed suggest that further optimization of the chemical structure could lead to more potent derivatives suitable for clinical applications.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Position and Halogenation

5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)furan-2-carboxamide
  • Key Differences :
    • Bromo substituent on the furan ring (vs. unsubstituted in the target compound).
    • Methyl group at position 6 (vs. position 5 in the target).
  • Impact :
    • Increased molecular weight (362.48 g/mol) and lipophilicity due to bromine.
    • Altered steric and electronic profiles may affect target binding or metabolic stability .
4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • Key Differences :
    • Replacement of furan-2-carboxamide with a 4-benzylbenzamide group.
  • Impact: Higher molecular weight (C₂₄H₂₂N₂OS; 386.51 g/mol).

Functional Group Replacements

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
  • Key Differences :
    • Lacks the 5-methyl group present in the target compound.
  • Impact :
    • Reduced steric hindrance may improve solubility (logP = 2.95 vs. target’s similar value).
    • Altered conformational flexibility could influence receptor interactions .
BI81668: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
  • Key Differences :
    • Methoxybenzamide replaces furan-2-carboxamide.
  • ’s findings on electron-donating substituents). Molecular weight increases to 326.41 g/mol (C₁₈H₁₈N₂O₂S) .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its structural characteristics, synthesis methods, and various biological effects, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S. Its structure includes:

  • Benzothiophene moiety : Contributes to its aromatic properties and potential interactions with biological targets.
  • Cyano group : Enhances its reactivity and biological activity.
  • Furan ring : Adds to the compound's unique electronic properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Cyano Group : A nucleophilic substitution reaction introduces the cyano group into the benzothiophene structure.
  • Formation of the Furan Ring : The furan moiety is integrated into the compound through cyclization with appropriate carbonyl compounds.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Properties

Studies have shown that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance:

StudyCompoundActivityReference
A recent investigation into enzyme inhibitionN-(3-cyano derivative)Significant reduction in cell viability in cancer cell lines
In vitro assaysN-(3-cyano derivative)Induced apoptosis in tumor cells

Antimicrobial Activity

The compound has also demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings contributes to its efficacy in disrupting microbial growth.

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth at low concentrations
Escherichia coliSignificant antifungal activity noted

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. It has shown comparable effects to standard anti-inflammatory drugs like diclofenac.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function.
  • Receptor Modulation : It interacts with cellular receptors to modulate signaling pathways involved in inflammation and cancer progression.
  • DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Cancer Cell Line Study : An experiment involving various cancer cell lines demonstrated that treatment with N-(3-cyano derivative) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
  • Antibacterial Efficacy : A study evaluated the antibacterial effects against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

Q & A

Q. Data-Driven Approach :

ParameterTarget RangeMethod
logP2–4HPLC-based measurement
Metabolic Half-life>2 hoursRat liver microsomal assay

Advanced: How to design a SAR study for neuropathic pain targets?

Methodological Answer:

  • Target Selection : Focus on voltage-gated sodium channels (e.g., Nav1.7) implicated in pain signaling.
  • Analog Synthesis : Modify the tetrahydrobenzothiophene core (e.g., 5-methyl vs. 5-ethyl) and furan substituents (e.g., carboxamide vs. thiourea) .
  • In Vivo Models : Use chronic constriction injury (CCI) in rodents to assess analgesic efficacy, with gabapentin as a positive control .

Q. Key Metrics :

  • IC50 : Measure sodium channel inhibition via patch-clamp electrophysiology.
  • Thermal Hyperalgesia : Quantify pain response latency in CCI models .

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